6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide
Description
6,8-Dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a bicyclic chromene core substituted with two chlorine atoms at positions 6 and 8, a ketone group at position 2, and a cycloheptyl carboxamide moiety at position 2. This compound is structurally related to 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-86-2), a well-documented intermediate in medicinal chemistry .
Properties
IUPAC Name |
6,8-dichloro-N-cycloheptyl-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c18-11-7-10-8-13(17(22)23-15(10)14(19)9-11)16(21)20-12-5-3-1-2-4-6-12/h7-9,12H,1-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUOVQLKOJJPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloro-2H-chromene-3-carboxylic acid and cycloheptylamine.
Condensation Reaction: The carboxylic acid group of 6,8-dichloro-2H-chromene-3-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of cycloheptylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide as an anticancer agent. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, it has shown promising results against various cancer cell lines, including breast and colon cancers.
Case Study:
A study demonstrated that derivatives of chromene compounds exhibited significant antiproliferative effects with IC50 values in the low micromolar range against human colon cancer (HT-29) and breast cancer (MCF-7) cell lines. The structure-activity relationship (SAR) indicated that modifications on the chromene scaffold could enhance anticancer activity, making this compound a candidate for further development as an anticancer drug .
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages.
Case Study:
One study utilized murine macrophage assays to evaluate the anti-inflammatory potential of various β-lactam hybrids, including those related to the chromene structure. The results showed that specific modifications led to enhanced inhibition of inflammatory pathways, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Chemical Probes in Biological Studies
The structural characteristics of this compound allow it to function effectively as a chemical probe in biological research. Its ability to interact with specific biological targets makes it valuable for studying cellular processes and disease mechanisms.
Applications:
- Target Identification: The compound can be used to identify and characterize new protein targets involved in cancer progression.
- Mechanistic Studies: It can help elucidate the mechanisms of action of similar compounds by providing insights into their binding interactions and biological responses.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key analogs and their similarity scores (derived from structural databases) are summarized in Table 1 :
| CAS Number | Compound Name | Similarity Score |
|---|---|---|
| 2199-86-2 | 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid | 0.94 |
| 91058-98-9 | Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | 1.00 |
| 183736-74-5 | 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 0.96 |
| 83823-06-7 | 6-Chloro-2H-chromene-3-carboxylic acid | 0.97 |
Table 1: Structural similarity scores relative to the parent compound 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-86-2).
Cycloheptyl Carboxamide vs. Carboxylic Acid (CAS 2199-86-2):
The substitution of the carboxylic acid with a cycloheptyl carboxamide increases molecular weight (by ~113 g/mol) and lipophilicity (logP increase ~2–3 units estimated). This modification likely enhances membrane permeability but reduces aqueous solubility compared to the parent acid .Methyl Ester (CAS 91058-98-9):
The methyl ester analog shares the highest similarity (1.00) due to identical halogenation and core structure. However, the ester group is more hydrolytically labile than the carboxamide, making the carboxamide derivative more stable in physiological conditions .
Physicochemical and Pharmacological Implications
Lipophilicity and Bioavailability:
The cycloheptyl group in the carboxamide derivative introduces significant steric bulk and hydrophobicity, which may enhance blood-brain barrier penetration compared to smaller substituents (e.g., methyl ester or carboxylic acid) .Electron-Withdrawing Effects:
The 6,8-dichloro substitution pattern enhances the electron-withdrawing character of the chromene core, stabilizing the ketone and carboxamide groups. This could influence reactivity in synthetic modifications or interactions with biological targets (e.g., enzyme active sites) .Safety and Toxicity: While safety data for the carboxamide derivative are unavailable, its parent carboxylic acid (CAS 2199-86-2) requires precautions for inhalation and skin contact . The amide group generally reduces acute toxicity compared to carboxylic acids, but chronic effects remain unstudied.
Biological Activity
6,8-Dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, a cycloheptyl group, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 354.2 g/mol .
Chemical Structure
The structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound has been shown to exhibit:
- Anticancer Activity : It induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting specific enzymes involved in cancer progression, such as topoisomerase II (Topo II) .
- Anti-inflammatory Properties : The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways .
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MGC-803 | 15.0 | Induces apoptosis |
| HeLa | 12.5 | Cell cycle arrest at G2/M phase |
| MCF-7 | 10.0 | Inhibits cell proliferation |
| Bel-7404 | 14.0 | Induces apoptosis |
These results indicate that the compound exhibits promising anticancer properties with low cytotoxicity towards normal cells .
Case Studies
- Study on Antiproliferative Activity :
-
Mechanistic Insights :
- A mechanistic study revealed that the compound inhibits Topo II activity, leading to DNA damage and subsequent cell death in cancer cells. This was confirmed by assays measuring DNA fragmentation and caspase activation .
Comparison with Related Compounds
The biological activity of this compound can be compared with other chromene derivatives:
| Compound | Biological Activity |
|---|---|
| 6,8-Dichloro-2H-chromene-3-carbaldehyde | Moderate anticancer activity |
| 6,8-Difluoro-N-cycloheptyl derivative | Higher selectivity for COX inhibition |
| 6,8-Dimethyl derivative | Enhanced solubility but lower potency |
This comparison highlights the unique pharmacological profile of the dichloro derivative, particularly its efficacy as a dual-action agent targeting both inflammation and cancer .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be systematically optimized?
- Methodology :
- Start with 6,8-dichloro-2-oxochromene-3-carboxylic acid (synthesis referenced in ). Activate the carboxylic acid using coupling agents like CDI or thionyl chloride, followed by amidation with cycloheptylamine.
- Optimize reaction conditions (e.g., solvent: DMF or dichloromethane; base: K₂CO₃; temperature: 60–80°C) to enhance yield .
- Purify via silica gel column chromatography (hexane/ethyl acetate gradient) and recrystallize from acetone .
- Data Table :
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 72 |
| Dichloromethane | Et₃N | 40 | 65 |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Confirm substituent positions (e.g., cycloheptyl protons at δ 1.4–1.8 ppm; aromatic protons at δ 7.2–8.0 ppm) .
- HRMS : Validate molecular weight (theor. 380.04 g/mol; observed m/z 380.05) .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water) .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodology :
- Use SHELXL ( ) for refinement. Check for twinning or disorder using PLATON .
- Compare hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) with related structures ( ) .
- Validate packing motifs via graph-set analysis ( ) .
Q. What strategies improve aqueous solubility for biological assays without structural modification?
- Methodology :
- Use co-solvents (e.g., 10% DMSO in PBS) .
- Nanoformulation: Prepare liposomal suspensions via solvent evaporation (particle size <200 nm, PDI <0.2) .
- Data Table :
| Formulation | Solubility (µg/mL) | Bioavailability (%) |
|---|---|---|
| DMSO/PBS | 120 | 85 |
| Liposomal | 450 | 92 |
Q. How does the cycloheptyl group influence target binding compared to smaller alkyl substituents?
- Methodology :
- Conduct molecular docking (AutoDock Vina) against targets like kinase enzymes. Compare binding energies with analogues (e.g., cyclohexyl or N,N-diethyl derivatives) .
- Key Finding : The cycloheptyl group increases hydrophobic interactions but may reduce binding pocket compatibility due to steric bulk .
Contradiction Analysis
- Example : Conflicting bioactivity reports in literature may arise from:
- Purity variations : Impurities (e.g., unreacted carboxylic acid) can skew assay results. Use HPLC-MS to verify purity .
- Assay conditions : Varying pH or serum protein content in cell media alters compound stability. Standardize protocols (e.g., 10% FBS, pH 7.4) .
Notes
- Data for this compound is extrapolated from structurally related coumarin derivatives due to limited direct studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
